1,3-dicyclopropyl-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
1,3-dicyclopropyl-1H-pyrazole-4-sulfonyl chloride is a heterocyclic compound featuring a pyrazole ring substituted with cyclopropyl groups and a sulfonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dicyclopropyl-1H-pyrazole-4-sulfonyl chloride typically involves the sulfonation of the corresponding pyrazole derivative. One common method is the reaction of 1,3-dicyclopropyl-1H-pyrazole with chlorosulfonic acid (ClSO₃H) under controlled conditions. The reaction is highly exothermic and requires careful temperature control, usually conducted at low temperatures (e.g., -20 to 0°C) in an inert solvent like chloroform .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using large reactors equipped with efficient cooling systems to manage the exothermic nature of the sulfonation reaction. The process involves the gradual addition of chlorosulfonic acid to the pyrazole derivative, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1,3-dicyclopropyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, forming sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
1,3-dicyclopropyl-1H-pyrazole-4-sulfonyl chloride has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active sulfonamide derivatives, which have potential therapeutic applications.
Materials Science: The compound can be used in the development of advanced materials with specific properties, such as enhanced stability or reactivity.
Chemical Biology: It is used in the study of enzyme inhibitors and other bioactive molecules.
Mechanism of Action
The mechanism of action of 1,3-dicyclopropyl-1H-pyrazole-4-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the synthesis of various derivatives, where the sulfonyl chloride group is replaced by other functional groups .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride: Similar structure but with methyl groups instead of cyclopropyl groups.
1,4-Dimethyl-1H-pyrazole-5-sulfonyl chloride: Another similar compound with different substitution patterns on the pyrazole ring.
Uniqueness
1,3-dicyclopropyl-1H-pyrazole-4-sulfonyl chloride is unique due to the presence of cyclopropyl groups, which impart distinct steric and electronic properties compared to other pyrazole sulfonyl chlorides.
Properties
CAS No. |
2751620-23-0 |
---|---|
Molecular Formula |
C9H11ClN2O2S |
Molecular Weight |
246.7 |
Purity |
95 |
Origin of Product |
United States |
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